2-氟-3,4-二甲氧基苯甲醛

描述

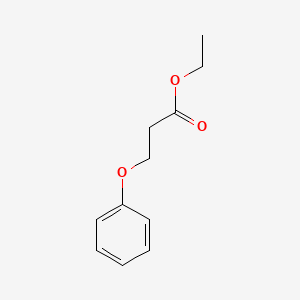

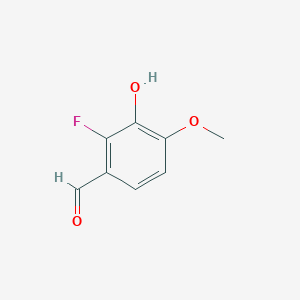

2-Fluoro-3,4-dimethoxybenzaldehyde is a synthetic organic compound with the molecular formula C9H9FO3 . It has an average mass of 184.164 Da and a monoisotopic mass of 184.053574 Da .

Synthesis Analysis

2-Fluoro-3,4-dimethoxybenzaldehyde is a millimolar cleavage reagent that is metalated with fluoride or lithiated. It also forms oxazoline and oxazolines upon reaction with amines or alcohols . It can be prepared from 4-bromo-3-fluoroanisole .

Molecular Structure Analysis

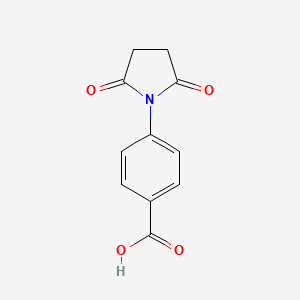

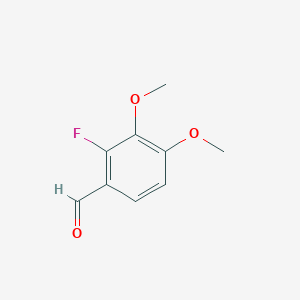

The molecular structure of 2-Fluoro-3,4-dimethoxybenzaldehyde consists of a benzene ring substituted with two methoxy groups, a fluoro group, and a formyl group .

Chemical Reactions Analysis

3,4-Dimethoxybenzaldehyde, a related compound, forms 1:1 inclusion complexes with cyclodextrins. It reacts with 3-acetyl-2,5-dimethythiophene to yield chalcone dye .

Physical And Chemical Properties Analysis

2-Fluoro-3,4-dimethoxybenzaldehyde has a molecular weight of 184.16 g/mol. The exact physical properties such as density, melting point, and boiling point are not specified in the search results .

科学研究应用

Growth and Characterization of Organic Material

- Scientific Field: Materials Science

- Summary of the Application: The organic material 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline was synthesized, and a single crystal was grown using a slow evaporation technique . This material is of interest due to its potential applications in modern optical data storage, frequency mixing, holographic imaging, telecommunication, integrated optics, etc .

- Methods of Application or Experimental Procedures: The single crystal of the organic material was grown by a slow evaporation technique . Single-crystal X-ray diffraction studies were conducted to determine the crystal structure . The optical property of the grown crystal was analyzed by UV–Vis–NIR studies . The thermal property of the grown crystal was analyzed by thermogravimetric (TG) and differential thermal analyses (DTA) . The third order nonlinear optical properties of the material were measured by the Z-scan technique using a 532 nm diode pumped continuous wave (CW) Nd:YAG laser .

- Results or Outcomes: The grown 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline single crystal belongs to the monoclinic system with the centrosymmetric space group P21/n . The photoluminescence (PL) studies show that the grown crystal has green color emission . The kinetic parameters such as the activation energy, frequency factor, entropy, enthalpy, and Gibbs-free energy were computed from TGA data using the Coats–Redfern method .

未来方向

属性

IUPAC Name |

2-fluoro-3,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBUQQVUWKHCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345310 | |

| Record name | 2-Fluoro-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3,4-dimethoxybenzaldehyde | |

CAS RN |

37686-68-3 | |

| Record name | 2-Fluoro-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。